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Abstract

C75, a synthetic a-methylene-y-butyrolactone, is a widely recognized inhibitor of fatty acid
synthase (FAS), a critical enzyme in de novo lipogenesis frequently overexpressed in cancer.
Paradoxically, C75 also stimulates peripheral energy expenditure and fatty acid oxidation
(FAO), an effect attributed to its activation of Carnitine Palmitoyltransferase 1A (CPT1A).
CPT1A s the rate-limiting enzyme that facilitates the transport of long-chain fatty acids into the
mitochondria for 3-oxidation. This dual functionality, inhibiting fatty acid synthesis while
promoting fatty acid oxidation, makes C75 and its stereoisomers, such as (+)-trans-C75,
compelling molecules for studying metabolic regulation and for potential therapeutic
applications in oncology and metabolic diseases. This document provides an in-depth technical
overview of (+)-trans-C75's role as a CPT1A activator, presenting quantitative data, detailed
experimental protocols, and key signaling pathways.

Mechanism of Action: A Complex Dual Role

The primary mechanism of C75 involves the inhibition of FAS, which leads to an accumulation
of the FAS substrate, malonyl-CoA. Malonyl-CoA is a potent endogenous inhibitor of CPT1A,
creating a regulatory link between fatty acid synthesis and oxidation. The observation that C75
promotes FAO despite elevating malonyl-CoA levels pointed to a secondary, paradoxical
mechanism.
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It is now understood that C75 acts as a CPT1A activator, increasing the transport of fatty acids
into mitochondria and boosting FAO. This effect has been demonstrated in various models,
including rodent adipocytes, hepatocytes, and human cancer cells.

The CPT1A Activation/inhibition Controversy

The precise interaction between C75 and CPT1A is a subject of scientific discussion, with two

prevailing hypotheses.

o Direct Activation/Malonyl-CoA Antagonism: One body of research suggests that C75 directly
stimulates CPT1A activity. It is proposed that C75 acts as a malonyl-CoA analogue,
competing with malonyl-CoA for binding to CPT1A and antagonizing its allosteric inhibitory
effect. This allows for sustained FAO even in the presence of high malonyl-CoA
concentrations.

« Inhibition via C75-CoA Metabolite: Conversely, other studies propose that C75 is a pro-drug
that is metabolically converted into C75-CoA within the cell. This C75-CoA derivative then
acts as a potent inhibitor of CPT1A. This inhibitory action is suggested to be a key
mechanism in the anorectic (appetite-suppressing) effects of C75 observed in the central
nervous system.

It is possible that the ultimate effect of C75—activation or inhibition of CPT1A—is context-
dependent, varying by tissue type, metabolic state, and the specific stereoisomer used. The
differential activity of C75 enantiomers may allow for the development of more specific agents

for cancer or obesity.

Quantitative Data Summary

The following tables summarize the quantitative effects of C75 on FAS inhibition, CPT1A
activity, and fatty acid oxidation based on published literature. Note that many studies use
"C75" without specifying the isomer, and concentrations are often reported in pg/ml (molecular
weight of C75 is 254.34 g/mol ).

Table 1: Effect of C75 on CPT1A Activity
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CelllTissue Type C75 Concentration Observed Effect Reference
213% increase in
Mouse 3T3-L1 L
) 20 pg/ml (~78.6 uM) CPT-1 activity vs.
Adipocytes
control.
. 475% increase in
Primary Rat -
30 pg/ml (~118 uM) CPT-1 activity vs.
Hepatocytes
control.
74% increase in CPT-
) o 1 activity vs. vehicle in
Rat Kidney (in vivo) 1 mg/kg (V) )
a hemorrhagic shock
model.
Table 2: Effect of C75 on Fatty Acid Oxidation (FAO)
Model System C75 Concentration Observed Effect Reference

Diet-Induced Obese

(DIO) Mi Not specified
ice

32.9% increase in
energy production
from FAO vs. pair-fed

controls.

Mouse 3T3-L1
) 30 pg/ml (=118 uM)
Adipocytes

203% increase in FAO

vSs. control.

Mouse 3T3-L1
40 pg/ml (~157 pM)

358% increase in FAO

Adipocytes vs. control.

Primary Rat ~839% increase in
40 pg/ml (~157 pM)

Hepatocytes FAO vs. control.

Table 3: Inhibitory Activity of C75 against Fatty Acid Synthase (FAS)
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AssaylCell Type Compound IC50 Value Reference

- K_I=16 mM (weak
Purified Rat FAS C75 ] o

inactivation)

PC3 Prostate Cancer
Cells (Clonogenic trans-C75 35 uM Not in search results
Assay)
PC3 Prostate Cancer
Cells (Spheroid trans-C75 50 uM Not in search results

Growth)

Note: The weak inactivation constant (K_I) for purified FAS suggests that C75's potent cellular

effects may not be solely due to direct FAS inhibition.

Signaling Pathways

C75's activation of CPT1A integrates into a broader network of metabolic signaling. A key

player in this network is AMP-activated protein kinase (AMPK), the master regulator of cellular

energy homeostasis. C75 has been shown to modulate AMPK activity, which in turn can

phosphorylate and inactivate Acetyl-CoA Carboxylase (ACC). Inactivation of ACC reduces the

production of malonyl-CoA, further alleviating the inhibition of CPT1A and promoting fatty acid

oxidation.
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Start: Hypothesis Formulation

1. Cell Culture
(e.g., HepG2, 3T3-L1 Adipocytes)

l

2. Treatment
- (+)-trans-C75 (Dose-Response)
- Vehicle Control (e.g., DMSO)

/ Parallel Fun&tional Assays\

A. CPT1A Activity Assay B. Cellular FAO Assay C. ATP Level Quantification
(Colorimetric or Radiometric) (Seahorse XF Analyzer) (Luminescence Assay)

4. Data Analysis

- Calculate % Activation/Increase vs. Control
- Determine EC50/Dose-Dependency

Conclusion & Further Studies

Click to download full resolution via product page
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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